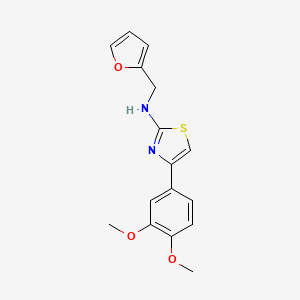![molecular formula C13H10F3N5 B5639622 3-methyl-5-(1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B5639622.png)
3-methyl-5-(1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 3-methyl-5-(1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves multiple steps, including the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride to yield triazoles and pyrazoles in good to moderate yields (Ito et al., 1983). Additionally, iodine(III)-mediated oxidative cyclization has been employed for the synthesis of related triazole compounds, showcasing the versatility of synthetic approaches for this chemical class (Prakash et al., 2011).
Molecular Structure Analysis
The crystal structure of related 1,2,4-triazole derivatives has been determined by single-crystal X-ray diffraction analysis, revealing insights into their molecular configurations (Minga, 2005). These studies are crucial for understanding the molecular basis of the chemical and biological activities of these compounds.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including those that lead to the formation of antimicrobial agents. For example, Vilsmeier-Haack reaction has been utilized to form triazole derivatives with significant antimicrobial activities (Bhat et al., 2016).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, including their crystal structures and morphologies, have been extensively studied to understand their stability, solubility, and overall behavior in different environments. The crystalline structure and properties offer insights into the compound's potential applications in various fields (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with other molecules, have been explored to gauge their utility in pharmaceutical and material science applications. Studies have shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial activities, indicating their potential as bioactive molecules (Reddy et al., 2010).
Eigenschaften
IUPAC Name |
3-methyl-5-(1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5/c1-8-18-12(11-5-6-17-19-11)21(20-8)10-4-2-3-9(7-10)13(14,15)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBVPUDFUWMTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=NN2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3S*,4R*)-1-(4-ethoxybenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5639559.png)
![(1S*,5R*)-6-(3-furoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639568.png)
![(4aS*,7aR*)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5639577.png)
![butyl 2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5639583.png)
![(3aR*,9bR*)-2-(tetrahydro-2H-pyran-4-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5639589.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5639596.png)
![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5639604.png)
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5639608.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5639632.png)
![5-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5639637.png)
![2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B5639640.png)
![4-[5-(2,5-dichlorophenyl)-2-furyl]-3-buten-2-one](/img/structure/B5639642.png)
![4-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5639643.png)